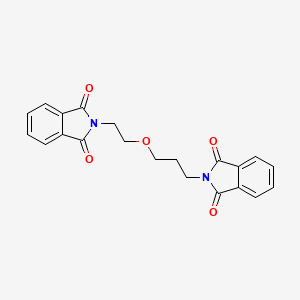
2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione can be achieved through several methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb in IPA:H2O as solvent at reflux, yielding the final products with moderate to excellent yields .
Chemical Reactions Analysis
2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Cs2CO3 as a catalyst for domino β-addition and γ-aldol reactions .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown promise as a therapeutic agent due to its diverse biological activities, including anticholinesterase and anticancer properties . Additionally, it is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione can be compared with other similar compounds such as phthalimides and indole derivatives. While phthalimides also contain the isoindoline-1,3-dione scaffold, they differ in their substitution patterns and reactivity . Indole derivatives, on the other hand, possess a different heterocyclic structure but share similar biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[3-[2-(1,3-dioxoisoindol-2-yl)ethoxy]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-18-14-6-1-2-7-15(14)19(25)22(18)10-5-12-28-13-11-23-20(26)16-8-3-4-9-17(16)21(23)27/h1-4,6-9H,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEVTRYBGUAIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














